Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate
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Overview
Description
Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group and a 2-oxopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate typically involves the reaction of ethyl acetoacetate with 2-chloropyridine-1-oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of the 2-chloropyridine-1-oxide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate can be compared with other pyridine derivatives:
Similar Compounds: 2-oxo-pyridine, 1H-pyrrolo[2,3-b]pyridine, and imidazo[1,2-a]pyridine.
Uniqueness: The presence of the ethyl ester group and the specific substitution pattern on the pyridine ring make this compound unique.
Properties
IUPAC Name |
ethyl 2-(2-oxopyridin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-7-5-4-6-9(11)12/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNYKFPTYJBSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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